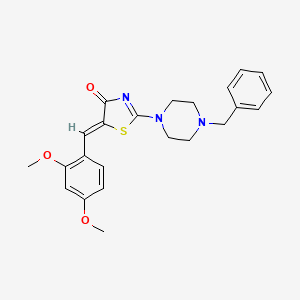
2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as BPTI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazole derivatives and has been studied extensively for its potential therapeutic applications.
作用機序
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to induce apoptosis, inhibit angiogenesis, and suppress the activity of matrix metalloproteinases. In Alzheimer's disease, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one inhibits acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. In schizophrenia, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one inhibits cell proliferation, induces apoptosis, and suppresses the activity of matrix metalloproteinases. In Alzheimer's disease, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one inhibits acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. In schizophrenia, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain.
実験室実験の利点と制限
One of the advantages of using 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target receptors, which makes it an ideal candidate for drug development. However, one of the limitations of using 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and schizophrenia. Another direction is to develop more efficient synthesis methods for 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one, which can improve its yield and purity. Additionally, the development of novel analogs of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one can lead to the discovery of new drugs with improved pharmacological properties. Finally, the study of the pharmacokinetics and pharmacodynamics of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one can provide valuable information for the development of safe and effective drugs.
合成法
The synthesis of 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves the reaction between 2-amino-4-benzylpiperazine and 2,4-dimethoxybenzaldehyde in the presence of thiosemicarbazide. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form the thiazole ring. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and schizophrenia. In cancer research, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. In addition, 2-(4-benzyl-1-piperazinyl)-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been studied for its potential use in the treatment of schizophrenia, where it has been shown to act as a dopamine D2 receptor antagonist.
特性
IUPAC Name |
(5Z)-2-(4-benzylpiperazin-1-yl)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-28-19-9-8-18(20(15-19)29-2)14-21-22(27)24-23(30-21)26-12-10-25(11-13-26)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMKACVIDJBBV-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6116996.png)
![6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol](/img/structure/B6117002.png)

![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)


![2-[9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B6117049.png)
![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6117056.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6117072.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B6117081.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B6117087.png)
![4-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117088.png)
![2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6117093.png)